molecular formula C8H9NO2 B1196473 4-(Aminomethyl)benzoic acid CAS No. 56-91-7

4-(Aminomethyl)benzoic acid

Cat. No.: B1196473
CAS No.: 56-91-7
M. Wt: 151.16 g/mol
InChI Key: QCTBMLYLENLHLA-UHFFFAOYSA-N
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Description

Aminomethylbenzoic acid, also known as 4-aminomethylbenzoic acid, is a chemical compound with the molecular formula C8H9NO2. It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin clots. This compound is used in various medical and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

4-(Aminomethyl)benzoic acid, also known as PAMBA, primarily targets the fibrinolytic system in the body . It is an antifibrinolytic agent , which means it inhibits the breakdown of fibrin, a protein that forms a mesh-like structure to trap platelets and clot blood.

Mode of Action

As an antifibrinolytic agent, it is believed to interact with components of the fibrinolytic system to prevent the breakdown of fibrin . This results in the stabilization of blood clots, which can be beneficial in conditions where excessive bleeding is a concern.

Biochemical Pathways

Given its role as an antifibrinolytic agent, it likely interacts with the fibrinolysis pathway . Fibrinolysis is the process by which fibrin clots are broken down in the body. By inhibiting this process, this compound helps to stabilize clots and prevent excessive bleeding.

Result of Action

The primary result of this compound’s action is the prevention of excessive bleeding. By inhibiting fibrinolysis, it helps to stabilize blood clots . This can be particularly useful in medical or surgical situations where controlling bleeding is crucial. It has been suggested that it may protect blood platelets in extracorporeal circulation, decrease hemorrhage, and guard against secondary hyphema .

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme plasmin, which is responsible for breaking down fibrin clots. By inhibiting plasmin, this compound helps stabilize blood clots and prevent excessive bleeding. Additionally, it can interact with other proteins involved in the coagulation cascade, further enhancing its antifibrinolytic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, which line blood vessels, this compound helps maintain the integrity of the vascular system by preventing the breakdown of fibrin. It also influences cell signaling pathways related to coagulation and inflammation. In other cell types, such as fibroblasts and smooth muscle cells, this compound can affect gene expression and cellular metabolism, promoting cell survival and function under conditions of stress or injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of plasmin, inhibiting its enzymatic activity and preventing the degradation of fibrin clots. This binding interaction is crucial for its antifibrinolytic action. Additionally, this compound can modulate the activity of other enzymes and proteins involved in the coagulation cascade, further enhancing its therapeutic effects. Changes in gene expression induced by this compound also contribute to its overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining the stability of fibrin clots and preventing excessive bleeding. Its efficacy may diminish over extended periods, necessitating repeated administration in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits fibrinolysis and stabilizes blood clots without causing significant adverse effects. At higher doses, it may lead to toxic effects, such as impaired kidney function or gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antifibrinolytic action. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antifibrinolytic agent. It interacts with enzymes such as plasmin and other proteases involved in the coagulation cascade. These interactions help regulate the breakdown of fibrin and maintain hemostasis. Additionally, this compound can influence metabolic flux and metabolite levels in cells, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the extracellular matrix. These interactions help determine its localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with plasmin occurs primarily in the extracellular space, where fibrin clots are formed and degraded. Understanding the subcellular localization of this compound helps elucidate its mechanism of action and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Aminomethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with aminomethylbenzoic acid include hydrochloric acid, potassium hydroxide, and various chlorinating agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving aminomethylbenzoic acid include various derivatives used in pharmaceuticals and industrial applications. These products are often characterized by their enhanced chemical stability and biological activity .

Scientific Research Applications

Aminomethylbenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminomethylbenzoic acid is unique due to its specific antifibrinolytic properties, which make it particularly useful in medical applications for preventing excessive bleeding. Its chemical structure allows for specific interactions with biological molecules, enhancing its effectiveness compared to similar compounds .

Properties

IUPAC Name

4-(aminomethyl)benzoic acid
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InChI

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11)
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InChI Key

QCTBMLYLENLHLA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O
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Molecular Formula

C8H9NO2
Record name aminomethylbenzoic acid
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DSSTOX Substance ID

DTXSID20204568
Record name 4-Aminomethylbenzoic acid
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Molecular Weight

151.16 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Aminomethyl)benzoic acid
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Vapor Pressure

0.000264 [mmHg]
Record name 4-(Aminomethyl)benzoic acid
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CAS No.

56-91-7
Record name 4-(Aminomethyl)benzoic acid
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Record name p-(aminomethyl)benzoic acid
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Record name AMINOMETHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-cyano benzoic acid (500 g, 3.4 mol) and Raney Nickel (100 g) in methanol (5 L) was hydrogenated at a pressure of 10 kg for 16 h. The catalyst was removed by filtration, followed by the removal of the solvent under reduced pressure to afford 4-(aminomethyl)benzoic acid (430 g, 84%) as a white solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The specific interactions and downstream effects of 4-(Aminomethyl)benzoic acid depend heavily on the context of its application. For instance, as a building block in peptide dendrimers designed to bind Vitamin B12, AMBA contributes to the overall structure and charge distribution of the dendrimer. [] This influences the strength and speed of cobalamin binding. [] In another context, AMBA acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA), docking into the enzyme's active site S1 pocket. [] This binding hinders uPA's proteolytic activity, potentially impacting processes like tissue remodeling and cell migration. []

ANone: this compound is characterized by the following:

  • Spectroscopic data: While specific spectroscopic data is not extensively covered in the provided research, its synthesis and characterization often involve techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural conformation, and molecular mass, respectively.

A: this compound exhibits compatibility with various materials and demonstrates stability under different conditions, making it suitable for diverse applications. For instance, it serves as a linker in solid-phase peptide synthesis, showcasing compatibility with polystyrene resins and stability under the reaction conditions required for peptide chain assembly and cleavage. [] Furthermore, it functions as a chain extender for polyesters like PET and PBT, indicating its compatibility with these polymers and stability at elevated temperatures used in melt processing. []

A: While this compound itself is not typically employed as a catalyst, its derivatives have shown potential in catalytic applications. Specifically, a copper complex supported on this compound-functionalized Fe3O4 nanoparticles acts as a catalyst in the Ullmann coupling reaction. [] This reaction involves the coupling of aryl halides to form biaryl compounds, with the AMBA derivative contributing to the catalytic activity and selectivity.

A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to understand the interaction of this compound derivatives with copper ions (Cu2+) in the context of wastewater treatment. [] These calculations provided insights into the adsorption mechanism, binding energies, and the role of different functional groups in the adsorption process. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been used to study AMBA derivatives in relation to their GPR54 agonistic activity, linking structural features to biological activity. []

A: Research on this compound derivatives has shed light on the impact of structural modifications on their biological activity. For example, incorporating AMBA into folate radioconjugates, specifically near the albumin-binding 4-(p-iodophenyl)butanoate entity, enhances the conjugates' affinity for albumin. [] This modification leads to improved pharmacokinetic properties, including increased blood residence time and altered tissue distribution profiles. [] In contrast, introducing a hydrophilic D-glutamic acid linker near AMBA can compromise albumin binding, highlighting the importance of linker properties. []

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